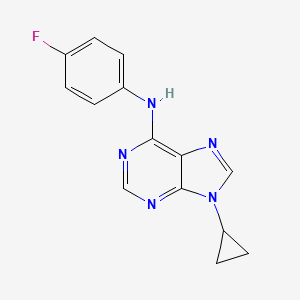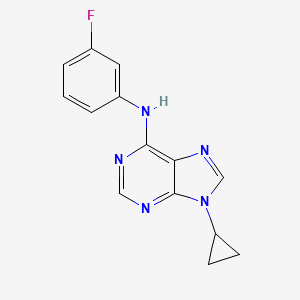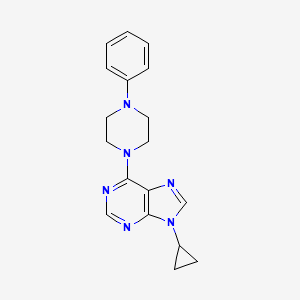
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine (CPPP) is an organic compound with a wide variety of applications in scientific research. It is a purine derivative that has been studied extensively in the fields of biochemistry, physiology, and pharmacology. CPPP has been found to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been used in a variety of scientific research applications, including the study of the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. It has also been used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain.
Wirkmechanismus
The mechanism of action of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is not fully understood. However, it is believed to act as a potent inhibitor of both COX-2 and 5-LOX. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase.
Biochemical and Physiological Effects
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have anti-tumor effects and to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has a number of advantages for use in laboratory experiments. It is a potent inhibitor of both COX-2 and 5-LOX, which makes it useful for studying the effects of these enzymes on inflammation and pain. It is also a potent inhibitor of certain enzymes involved in the metabolism of purine derivatives, making it useful for studying the effects of these enzymes on cell signaling pathways and the regulation of gene expression.
However, there are also some limitations to using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is a relatively unstable compound and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for research using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine. It could be used to study the effects of COX-2 and 5-LOX inhibitors on other diseases, such as diabetes and Alzheimer’s disease. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could also be used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. Finally, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain in animal models.
Synthesemethoden
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine can be synthesized from the reaction of 4-phenylpiperazine with cyclopropyl bromide. The reaction is performed in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is catalyzed by a base, such as sodium hydride, and the product is isolated by column chromatography. The yield of the reaction is typically high, with yields of up to 96%.
Eigenschaften
IUPAC Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-4-14(5-3-1)22-8-10-23(11-9-22)17-16-18(20-12-19-17)24(13-21-16)15-6-7-15/h1-5,12-13,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZGQKZGXNJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443087.png)
![4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443094.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)

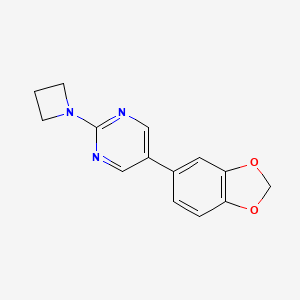
![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
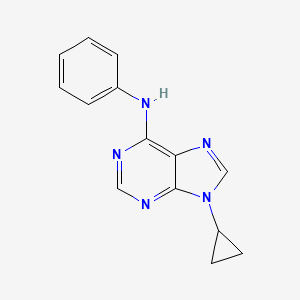
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
